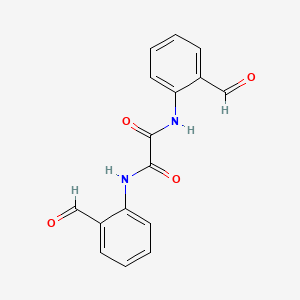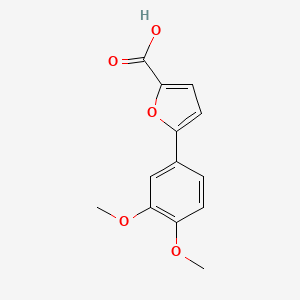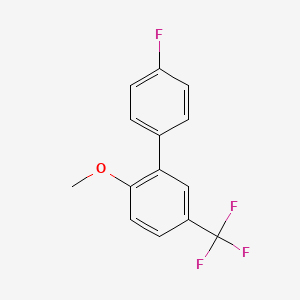
1-Ethoxyhexadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyhexadec-1-ene is an organic compound with the molecular formula C18H36O. It is a long-chain alkene with an ethoxy group attached to the first carbon of the hexadecene chain. This compound is a colorless liquid and is classified as an ether due to the presence of the ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Ethoxyhexadec-1-ene can be synthesized through various methods. One common approach involves the reaction of hexadec-1-ene with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of ethanol to facilitate the formation of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to separate the desired product from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxyhexadec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated ethers.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanal or hexadecanoic acid.
Reduction: Formation of 1-ethoxyhexadecane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethoxyhexadec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized as a surfactant in lubricating fluids and drilling fluids, and as a paper sizing agent.
Mecanismo De Acción
The mechanism of action of 1-ethoxyhexadec-1-ene involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting their fluidity and permeability. This interaction can influence various cellular processes, including membrane transport and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1-Hexadecene: A similar long-chain alkene without the ethoxy group.
1-Octadecene: Another long-chain alkene with a slightly longer carbon chain.
1-Ethoxyhexadecane: The saturated analog of 1-ethoxyhexadec-1-ene.
Uniqueness
This compound is unique due to the presence of both an ethoxy group and a double bond in its structure. This combination allows it to participate in a variety of chemical reactions and interact with lipid membranes in ways that other similar compounds may not.
Propiedades
Número CAS |
765-26-4 |
|---|---|
Fórmula molecular |
C18H36O |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
1-ethoxyhexadec-1-ene |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
SQJKZCKKYWTGQK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


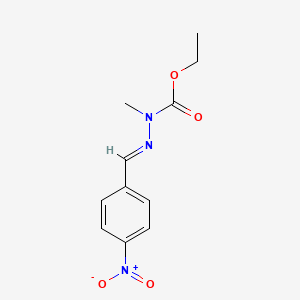
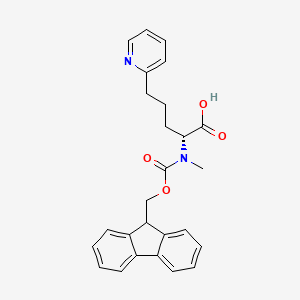
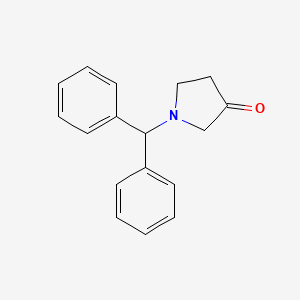
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
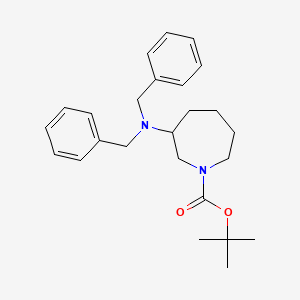

![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
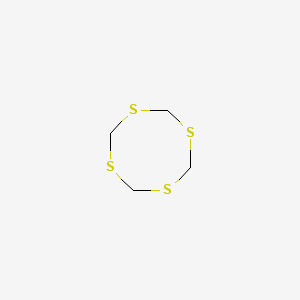
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
